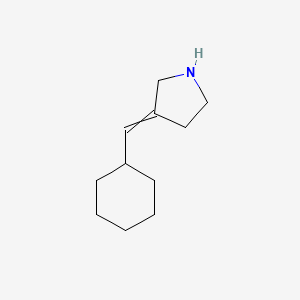

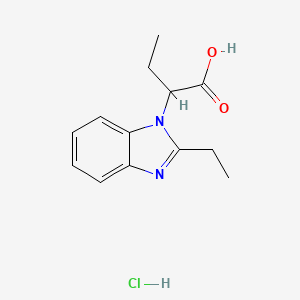

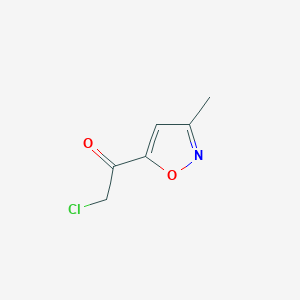

3-(Cyclohexylmethylidene)pyrrolidine

Descripción general

Descripción

Pyrrolidine is a five-membered saturated heterocycle with one nitrogen atom and four carbon atoms . It’s widely used by medicinal chemists to create compounds for treating human diseases . The interest in this scaffold is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .

Synthesis Analysis

Pyrrolidine can be prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200 °C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst . There are also synthetic strategies involving ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional coverage .Chemical Reactions Analysis

Pyrrolidine and its derivatives are known to undergo various chemical reactions . The type of reaction and the products formed can depend on factors such as the substituents on the pyrrolidine ring and the reaction conditions .Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .Aplicaciones Científicas De Investigación

Gold Catalysis in Organic Synthesis

Gold catalysis has been utilized for the efficient cycloisomerization of alpha-aminoallenes to 3-pyrrolines, which are highly useful intermediates for synthesizing functionalized pyrrolines, pyrrolidines, and other natural products. This method shows an interesting dependency on the N-protecting group for chirality transfer and reactivity, highlighting the utility of pyrrolidine derivatives in synthesizing complex organic molecules (Morita & Krause, 2004).

Stereoselective Michael Addition

Pyrrolidine-based catalysts have demonstrated efficiency in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, resulting in various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity. Such processes are critical for creating molecules with complex stereochemistry, which is crucial in drug development (Singh et al., 2013).

Synthesis of 3,5-Disubstituted-2-Pyridylpyrroles

The novel condensation of 2-(aminomethyl)pyridine and 1,3-diones efficiently synthesizes 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles. This method, proceeding through the intermediacy of a (2-pyridyl)methylimine, showcases the synthetic versatility of pyrrolidine derivatives in heterocyclic chemistry (Klappa et al., 2002).

Antibacterial, Antifungal, Antimalarial, and Antitubercular Studies

Spiro[pyrrolidin-2,3′-oxindoles] synthesized via exo-selective 1,3-dipolar cycloaddition reaction have been screened for in vitro antibacterial, antifungal, antimalarial, and antitubercular activities, demonstrating the potential of pyrrolidine derivatives in pharmaceutical applications. Some compounds exhibited activities comparable to established standard drugs, underscoring the relevance of such derivatives in medicinal chemistry (Haddad et al., 2015).

Organocatalysis and Metal Catalysis

Pyrrolidine derivatives have been highlighted for their role as ligands in metal catalysis and organocatalysis, facilitating the synthesis of complex poly-heterocyclic pyrrolidines from simple unactivated alkenes. The discovery of an organoaluminum promoter that enables intermolecular [3+2] cycloadditions with unactivated olefins showcases the significance of pyrrolidine derivatives in advancing synthetic methodologies (Otero-Fraga et al., 2017).

Mecanismo De Acción

Target of Action

Pyrrolidine derivatives, to which this compound belongs, have been reported to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It is known that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Pyrrolidine derivatives have been shown to influence a variety of biochemical pathways, often resulting in downstream effects such as anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological activities .

Pharmacokinetics

The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

It is known that the biological profile of pyrrolidine derivatives can be influenced by the different stereoisomers and the spatial orientation of substituents, due to the different binding mode to enantioselective proteins .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(cyclohexylmethylidene)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h8,10,12H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYGWIDPUWYLBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C=C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclohexylmethylidene)pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1492917.png)

![1-Chloro-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B1492923.png)